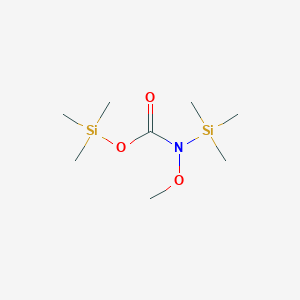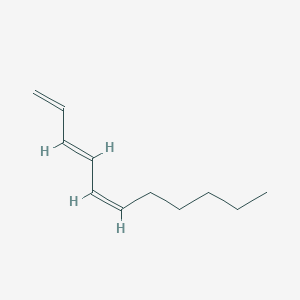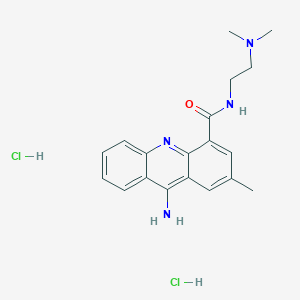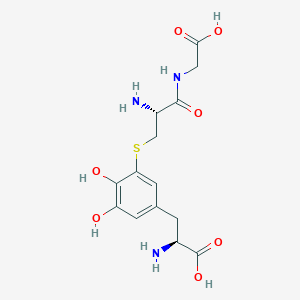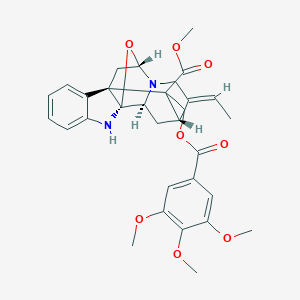
Deacetylpicraline 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetylpicraline 3,4,5-trimethoxybenzoate, commonly referred to as DPTB, is a chemical compound that has been the subject of extensive scientific research. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of DPTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DPTB has also been found to activate certain proteins that are involved in the regulation of the immune system, which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Studies have shown that DPTB has a variety of biochemical and physiological effects. DPTB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain cytokines, which are molecules that play a role in inflammation. Additionally, DPTB has been found to modulate the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPTB in lab experiments is its relatively low toxicity. DPTB has been found to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using DPTB in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on DPTB. One area of research could be the development of new synthetic methods for producing DPTB, which may lead to more efficient and cost-effective production of this compound. Another area of research could be the investigation of the potential applications of DPTB in agriculture, such as its use as a pesticide or herbicide. Additionally, more research could be done to better understand the mechanism of action of DPTB and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis of DPTB involves several steps, including the conversion of picraline to deacetylpicraline, followed by the reaction of deacetylpicraline with 3,4,5-trimethoxybenzoic acid. The resulting product is DPTB, which is a white crystalline solid with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
DPTB has been extensively studied for its potential applications in the field of medicine. Studies have shown that DPTB has anti-cancer properties and can inhibit the growth of various cancer cells. DPTB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
102358-22-5 |
|---|---|
Produktname |
Deacetylpicraline 3,4,5-trimethoxybenzoate |
Molekularformel |
C31H34N2O8 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |
InChI-Schlüssel |
CLCDMQIWPVOTMQ-OTIPNRPASA-N |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Kanonische SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Synonyme |
DAP-TMB deacetylpicraline 3,4,5-trimethoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
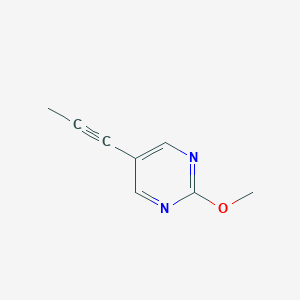
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


